molecular formula C8H7BrO2 B1630632 Methyl 2-bromobenzoate CAS No. 610-94-6

Methyl 2-bromobenzoate

Cat. No. B1630632
CAS RN: 610-94-6
M. Wt: 215.04 g/mol
InChI Key: SWGQITQOBPXVRC-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzoate is a chemical compound with the formula C8H7BrO2. It has a molecular weight of 215.044 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

Methyl 2-bromobenzoate can be synthesized under Heck reaction with acrylonitrile, which results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Molecular Structure Analysis

The molecular structure of Methyl 2-bromobenzoate consists of a benzene ring substituted with a bromo group at the 2nd position and a methyl ester group at the 1st position .


Chemical Reactions Analysis

In the Heck reaction, Methyl 2-bromobenzoate reacts with acrylonitrile to produce benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

Methyl 2-bromobenzoate is a clear light yellow liquid . It has a boiling point of 252 °C and a density of 1.532 g/mL at 25 °C . The refractive index is n20/D 1.559 . It is insoluble in water .

Scientific Research Applications

Thermodynamic Properties and Solubility

  • Study of Thermodynamics and Solubility : Methyl 2-bromobenzoate's thermodynamic properties, including vapor pressures, melting temperatures, enthalpies of fusion, sublimation, and vaporization, were explored. These studies aid in understanding specific interactions in liquid and crystal phases, contributing to the evaluation of water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Molecular Properties and Applications

  • Vibrational Studies and Molecular Hyperpolarizability : The molecular structure of Methyl 2-amino 5-bromobenzoate, a derivative of Methyl 2-bromobenzoate, was investigated using density functional theory. This research is significant for understanding the vibrational modes and molecular properties, including its potential application in non-linear optical (NLO) activities (Saxena et al., 2015).

Organic Synthesis

  • Usage in Organic Synthesis : Aryl halides like Methyl 2-bromobenzoate are used in bromination and iodination reactions for the functionalization of arene-tethered diols. This process is crucial for synthesizing natural products and pharmaceuticals (Yin et al., 2022).

Optical and Thermal Properties

  • Study of Optical and Thermal Properties : Investigations on the optical energy band gap, refractive indices, and thermal stability of Methyl 2-amino-5-bromobenzoate crystals offer insights into their suitability for optical applications, especially in non-linear optics (Parthasarathy & Gopalakrishnan, 2012).

Catalysis and Drug Synthesis

  • Role in Catalysis and Drug Intermediates : Methyl 2-bromobenzoate serves as a key intermediate in various catalytic processes and the synthesis of drug intermediates, showcasing its versatility in organic chemistry (Pokhodylo & Obushak, 2019).

Environmental Applications

  • Biodegradation Studies : The degradation of halogenated aromatic compounds like 2-bromobenzoic acid by bacterial strains like Pseudomonas aeruginosa provides valuable insights into environmental remediation and the breakdown of persistent organic pollutants (Higson & Focht, 1990).

Safety And Hazards

Methyl 2-bromobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is advised .

properties

IUPAC Name

methyl 2-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SWGQITQOBPXVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID2060593
Record name Benzoic acid, 2-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 2-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 2-bromobenzoate
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Product Name

Methyl 2-bromobenzoate

CAS RN

610-94-6
Record name Methyl 2-bromobenzoate
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Record name Benzoic acid, 2-bromo-, methyl ester
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Record name METHYL 2-BROMOBENZOATE
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Record name Benzoic acid, 2-bromo-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
HY Fu, H Doucet - 2011 - Wiley Online Library
… The reaction of methyl 2-bromobenzoate at 130 C gave 20 in only 40 % yield, as moderate conversion of this aryl bromide was observed. The use of a more elevated reaction …
MH Sayahi, SJ Saghanezhad… - Applied …, 2019 - Wiley Online Library
… we report a method for the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives based on a tandem reaction through the reaction of methyl 2-bromobenzoate, …
Number of citations: 20 onlinelibrary.wiley.com
A Ismael, T Skrydstrup, A Bayer - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… Scheme 5 Substrate scope of carbonylative Suzuki–Miyaura coupling of methyl 2-bromobenzoate derivatives 6 with boronic acids 4. Reaction conditions: Chamber A: 6 (1.0 equiv., 0.47 …
Number of citations: 11 pubs.rsc.org
C ULLENIUS - Inorg. Chem, 1963 - actachemscand.org
… Pyridine was used as a solvent for the reactions of 2-furylcopper with 4-iodoanisole, methyl 2iodobenzoate, methyl 2-bromobenzoate, and 2-iodothiophene, respectively. The reactions …
Number of citations: 15 actachemscand.org
I Sigmundova, J Uhlar, Š Toma - Synthetic communications, 2004 - Taylor & Francis
… Grignard reaction of methylmagnesium iodide with methyl 2‐bromobenzoate (1) resulted in the viscous colorless oil (2) in 80% yield in accordance with Ref.Citation6. The nucleophilic …
Number of citations: 3 www.tandfonline.com
GJ Kemperman, B Ter Horst, D Van de Goor, T Roeters… - 2006 - Wiley Online Library
… -methoxyphenylboronic acid 1 and a methyl 2-bromobenzoate 2 followed by a lactonization … of 2-methoxyphenylboronic acid and methyl 2-bromobenzoate. This study sheds light on the …
M NILSSON - Acta Chem. Scand, 1956 - actachemscand.org
… therefore considered to be an Ullmann coupling of methyl 2-bromobenzoate with a p-di-iodo … Ullman coupling with methyl 2-bromobenzoate then afforded 2,3,5,6tetramethoxy-l,4-bis-(2-…
Number of citations: 0 actachemscand.org
JA Parker, SP Stanforth - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… The Heck reaction of methyl 2-bromobenzoate with methyl acrylate gave a mixture of alkene 1 and lactone 9. Acrylonitrile and methyl 2-bromobenzoate gave lactone 10. Ethyl 2-…
Number of citations: 1 onlinelibrary.wiley.com
M Lessi, T Masini, L Nucara, F Bellina… - Advanced Synthesis & …, 2011 - Wiley Online Library
… Analogous reaction conditions have been employed in a tandem process leading to phenyl-substituted isocoumarins from carbonyl compounds and methyl 2-bromobenzoate. …
Number of citations: 42 onlinelibrary.wiley.com
JC Adrian Jr, CS Wilcox - Journal of the American Chemical …, 1989 - ACS Publications
… )-4-bromoaniline (5) provided the arylzinc halide 6 which was coupled to dimethyl 2-iodoisophthalate to afford the biphenylamine 7 in 20% overall yield or to methyl 2-bromobenzoate to …
Number of citations: 253 pubs.acs.org

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